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Introduction
5-(2-Bromoacetyl)-2-hydroxybenzaldehyde, also known as 5-(bromoacetyl)salicylaldehyde,

is a key organic intermediate in the synthesis of various pharmaceutical compounds, most

notably the long-acting β2-adrenergic agonist, Salmeterol.[1] Its chemical structure, featuring a

hydroxybenzaldehyde moiety and a bromoacetyl group, makes it a versatile building block for

the introduction of a salicylaldehyde pharmacophore. This guide provides a detailed overview

of its spectroscopic characteristics (Nuclear Magnetic Resonance, Infrared, and Mass

Spectrometry), along with experimental protocols for its synthesis and spectroscopic analysis.
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Property Value

CAS Number 115787-50-3

Molecular Formula C₉H₇BrO₃

Molecular Weight 243.05 g/mol

Appearance Brown to light brown solid[1][2]

Melting Point 117-118 °C

Spectroscopic Data
Due to the limited availability of published experimental spectra for 5-(2-Bromoacetyl)-2-
hydroxybenzaldehyde, the following tables present predicted data based on the analysis of its

chemical structure and typical spectroscopic values for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~11.0 Singlet 1H Ar-OH

~9.9 Singlet 1H -CHO

~8.2 Doublet 1H Ar-H (H-6)

~8.0 Doublet of Doublets 1H Ar-H (H-4)

~7.1 Doublet 1H Ar-H (H-3)

~4.4 Singlet 2H -CH₂Br

¹³C NMR (Predicted)
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Solvent: CDCl₃

Chemical Shift (δ, ppm) Assignment

~192 -CHO

~190 -C=O (ketone)

~161 C-OH (C-2)

~138 C-CHO (C-1)

~135 C-H (C-6)

~131 C-H (C-4)

~129 C-C(O)CH₂Br (C-5)

~119 C-H (C-3)

~30 -CH₂Br

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Vibration

~3200 (broad) O-H stretch (phenolic)

~3050 C-H stretch (aromatic)

~2850, ~2750 C-H stretch (aldehyde)

~1680 C=O stretch (ketone)

~1650 C=O stretch (aldehyde)

~1600, ~1480 C=C stretch (aromatic)

~1250 C-O stretch (phenol)

~680 C-Br stretch

Mass Spectrometry (MS)
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m/z Interpretation

242/244
[M]⁺, Molecular ion peak (presence of Br

isotopes)

163 [M - Br]⁺

135 [M - Br - CO]⁺

121 [M - COCH₂Br]⁺

Experimental Protocols
Synthesis of 5-(2-Bromoacetyl)-2-
hydroxybenzaldehyde[1]
This protocol describes a Friedel-Crafts acylation of salicylaldehyde.

Materials:

Salicylaldehyde

Bromoacetyl chloride

Anhydrous aluminum trichloride (AlCl₃)

Dichloromethane (DCM)

Petroleum ether

Crushed ice

Distilled water

Brine

Anhydrous magnesium sulfate

Procedure:
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To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and 15

mL of dichloromethane.

With stirring, raise the temperature to 50 °C and add a solution of bromoacetyl chloride (7 g,

0.045 mol) in 10 mL of dichloromethane dropwise. Stir the mixture for 30 minutes.

Dissolve salicylaldehyde (3.66 g, 0.03 mol) in 10 mL of dichloromethane and add it dropwise

to the reaction mixture at 40 °C.

Reflux the reaction mixture for 12 hours.

After cooling, slowly pour the reaction mixture into 120 g of crushed ice with stirring.

Adjust the pH to 4 and continue stirring for 30 minutes.

Add dichloromethane to separate the organic layer. Wash the aqueous layer three times with

30 mL portions of dichloromethane.

Combine the organic phases and wash successively with distilled water and brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain a purple oil.

Add 15 mL of dichloromethane and stir. At 0 °C, add 60 mL of petroleum ether to precipitate

a light brown solid.

Filter and dry the solid to yield 5-(2-bromoacetyl)-2-hydroxybenzaldehyde (yield: 84%).

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the

deuterium signal of the solvent to stabilize the magnetic field.
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Shimming: Perform shimming to optimize the homogeneity of the magnetic field and improve

spectral resolution.

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra using the residual solvent peak or an internal

standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy[4][5]

Sample Preparation (ATR method): Place a small amount of the solid sample directly onto

the ATR crystal. Apply pressure to ensure good contact.

Background Scan: Record a background spectrum of the empty ATR crystal.

Sample Scan: Acquire the IR spectrum of the sample.

Data Analysis: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)[6][7]

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as

necessary.[8]

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a

common method for this type of molecule.

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio

(m/z) by the mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Relationships and Workflows
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The synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a key step in the production

of Salmeterol. The following diagram illustrates the synthetic workflow.

Reactants Catalyst

Process

Product

Salicylaldehyde

Friedel-Crafts Acylation

Bromoacetyl Chloride Anhydrous AlCl₃

5-(2-Bromoacetyl)-2-
hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-bromoacetyl-2-hydroxybenzaldehyde-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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